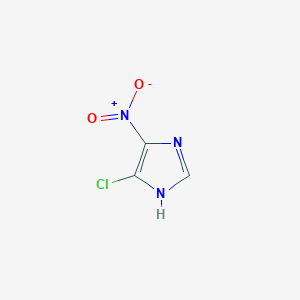

5-chloro-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-Chloro-4-nitroimidazole Core Scaffold: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

The 5-chloro-4-nitroimidazole core—predominantly utilized in its N-alkylated form as 5-chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0)—is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development[1]. Characterized by a unique "push-pull" electronic configuration, this molecular framework serves as an essential chemical intermediate for the synthesis of complex immunosuppressants, radiosensitizers, and antimicrobial agents[2][3]. This technical guide provides an in-depth analysis of the scaffold's structural logic, validated synthetic methodologies, and downstream functionalization pathways.

Structural Logic and Physicochemical Properties

The chemical reactivity of the 5-chloro-4-nitroimidazole core is dictated by the synergistic interplay between the highly electron-withdrawing nitro group at the C4 position and the halogen substituent at the C5 position[3].

-

Regioselectivity & Tautomerism: In unalkylated 4-nitroimidazole, rapid tautomerization obscures the distinction between the 4- and 5-positions. N-alkylation (e.g., methylation at the N1 position) locks the tautomeric state, establishing a fixed 1-methyl-4-nitro-5-chloro configuration and directing subsequent electrophilic substitutions[4].

-

Electronic Activation: The nitro group exerts strong inductive (-I) and mesomeric (-M) effects, severely depleting electron density from the imidazole ring[3]. This activation renders the C5-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr), transforming it into a versatile leaving group for downstream coupling[3].

Quantitative Data Summary

The following table summarizes the key physicochemical and analytical parameters of the primary scaffold derivative, 5-chloro-1-methyl-4-nitroimidazole, serving as baseline metrics for quality control[1][5][6].

| Parameter | Value / Description | Causality / Significance in Development |

| Molecular Formula | C4H4ClN3O2 | Baseline composition for mass spectrometry validation. |

| Molecular Weight | 161.55 g/mol | Low molecular weight makes it an ideal building block for fragment-based drug design. |

| Melting Point | 147.5 - 148.9 °C | Indicates high crystalline purity; serves as a critical In-Process Control (IPC) metric. |

| 1H NMR (d6-DMSO) | δ= 7.50 (s, 1H), 3.72 (s, 3H) | Confirms regiochemistry; the absence of a C5 proton validates successful chlorination. |

| Synthesis Yield | ~62% (Nitration step) | Reflects the thermodynamic balance between successful conversion and oxidative degradation. |

| HPLC Column | Newcrom R1 (Reverse Phase) | Low silanol activity prevents peak tailing of basic imidazole nitrogens during purity assays. |

Synthetic Methodologies: The Causality of Process Design

Direct functionalization of the imidazole ring requires precise control over reaction conditions due to the ring's susceptibility to oxidative cleavage and the deactivating nature of introduced substituents. The standard, self-validating industrial route involves the nitration of 5-chloro-1-methylimidazole[4][5].

Step-by-Step Validated Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

-

Pre-activation & Salt Formation: Dissolve 1-methyl-5-chloroimidazole (0.50 mol) in dilute nitric acid (1.15 mol) and concentrate the mixture to dryness to yield a light yellow oil[5].

-

Causality: This step forms the nitrate salt of the imidazole. Protonating the basic N3 nitrogen protects the ring from oxidative degradation during the subsequent harsh nitration conditions, while intimately pre-mixing the nitrating agent with the substrate[5].

-

-

Acidic Addition: Slowly add the resulting oil dropwise to 214 mL of pre-cooled concentrated sulfuric acid over 85 minutes under a strict nitrogen atmosphere[5].

-

Causality: Concentrated sulfuric acid acts as a dehydrating catalyst to generate the highly electrophilic nitronium ion (

). The dropwise addition and pre-cooling are critical safety and yield-preserving measures to control the highly exothermic nitration, preventing thermal runaway[5].

-

-

Thermal Nitration: Stir the reaction mixture at 100 °C for 2 hours under a nitrogen atmosphere[5].

-

Causality: The presence of the C5-chloro group strongly deactivates the heterocyclic ring toward electrophilic aromatic substitution. Elevated thermal energy (100 °C) is required to overcome this high activation barrier and drive the nitration at the C4 position to completion[5].

-

-

Quenching and Isolation: Upon completion, slowly pour the reaction solution into ice water. Collect the precipitated product via filtration and wash to neutrality with ice water[5].

-

Causality: The ice water quench serves a dual purpose: it rapidly dissipates the heat of dilution of sulfuric acid and drastically reduces the solubility of the product, driving crystallization. Washing to absolute neutrality removes residual acids that could catalyze downstream hydrolytic degradation, ensuring a self-validating, stable product[5].

-

Chemical Reactivity and Downstream Functionalization

The 5-chloro-4-nitroimidazole scaffold is a highly versatile building block, enabling complex molecular architectures through two primary mechanistic pathways:

-

Nucleophilic Aromatic Substitution (SNAr): The most prominent application is the SNAr reaction with thiols, amines, or alkoxides. The C4-nitro group stabilizes the anionic Meisenheimer complex intermediate. For example, reacting this scaffold with 6-mercaptopurine yields the vital immunosuppressant Azathioprine[2][3].

-

Transition-Metal Catalysis: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions. Utilizing catalysts like dichlorobis-(triphenylphosphine)palladium(II), the scaffold undergoes Suzuki-Miyaura coupling with arylboronic acids to synthesize complex 5-aryl-1-methyl-4-nitroimidazoles[3][5].

Figure 1: Synthetic workflow and downstream functionalization of the 5-chloro-4-nitroimidazole core.

Analytical Characterization Protocols

To ensure the integrity of the synthesized core for pharmaceutical applications, strict analytical protocols must be employed. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment[6].

-

HPLC Protocol: Utilize a Newcrom R1 column, which features low silanol activity specifically designed to prevent the tailing of nitrogen-containing heterocycles[6]. The mobile phase should consist of Acetonitrile (MeCN), water, and phosphoric acid[6]. For Mass-Spectrometry (MS) compatibility, phosphoric acid must be substituted with formic acid to ensure volatility and prevent ion suppression during analysis[6].

Applications in Drug Development

The strategic functionalization of this scaffold has led to several critical therapeutic breakthroughs:

-

Immunosuppressants: The scaffold is the direct precursor (often referred to as Azathioprine Impurity C) to Azathioprine, a foundational drug used in organ transplantation and the management of autoimmune diseases[2][3].

-

Radiosensitizers: 5-Chloro-1-methyl-4-nitroimidazole is utilized in rapid mix experiments to investigate the mechanisms of anomalous radiosensitization in hypoxic mammalian tumor cells, aiding in oncology research[2][5].

-

Antimicrobial & Antitubercular Agents: Isomeric variations, such as 2-chloro-4-nitroimidazole derivatives, are critical intermediates in the synthesis of Delamanid, a potent drug for multidrug-resistant tuberculosis[7]. Furthermore, the 5-chloro-1-methyl-4-nitroimidazole core itself exhibits notable in vitro antifungal and antibacterial activities against clinical strains like Candida albicans and Pseudomonas aeruginosa[4].

References

- CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole - CymitQuimica. cymitquimica.com.

- 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 - ChemicalBook. chemicalbook.com.

- Process for production of 2-chloro-4-nitroimidazole derivatives - Justia P

- 5-Chloro-1-methyl-4-nitroimidazole (CAS No: 4897-25-0)

- The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.

- Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. sielc.com.

- 4-chloro-1-methyl-5-nitro-1H-imidazole - Benchchem. benchchem.com.

Sources

- 1. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]

- 2. apicule.com [apicule.com]

- 3. benchchem.com [benchchem.com]

- 4. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 5. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 6. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 5-chloro-1-methyl-4-nitroimidazole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-chloro-1-methyl-4-nitroimidazole, a key intermediate in pharmaceutical synthesis and a compound of interest for its potential antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and significant applications.

Compound Identification and Properties

IUPAC Name: 5-chloro-1-methyl-4-nitro-1H-imidazole[1]

Synonyms:

-

5-Chloro-1-methyl-4-nitroimidazole[][3]

-

1-Methyl-5-chloro-4-nitroimidazole[4]

-

PCMNI[4]

-

CMNI[4]

-

NSC-7852[5]

-

Azathioprine Impurity C[5]

CAS Number: 4897-25-0[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-chloro-1-methyl-4-nitroimidazole is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H4ClN3O2 | [6] |

| Molecular Weight | 161.55 g/mol | [6] |

| Appearance | White Solid/Powder | [][4] |

| Melting Point | 148-150 °C (lit.) | [3][6] |

| Solubility | Soluble in alkaline aqueous solutions. Slightly soluble in chloroform, ethanol, and diethyl ether. Practically insoluble in water. | [7] |

| InChI Key | OSJUNMSWBBOTQU-UHFFFAOYSA-N | [6] |

| SMILES | CN1C=NC(=C1Cl)[O-] | [8] |

Synthesis of 5-chloro-1-methyl-4-nitroimidazole

The synthesis of 5-chloro-1-methyl-4-nitroimidazole is a multi-step process that begins with the aminolysis of diethyl oxalate, followed by chlorination and subsequent nitration.[9] This synthetic route is reliable and provides a good yield of the final product.

Caption: Synthesis workflow for 5-chloro-1-methyl-4-nitroimidazole.

Detailed Synthesis Protocol

This protocol is based on established methods and provides a clear, step-by-step guide for the laboratory-scale synthesis of 5-chloro-1-methyl-4-nitroimidazole.

Step 1: Synthesis of N,N'-dimethyloxamide

-

In a suitable reaction vessel, combine diethyl oxalate and an aqueous solution of methylamine.

-

Stir the mixture at room temperature. The formation of a crystalline precipitate of N,N'-dimethyloxamide will be observed.

-

Filter the crystals, wash with distilled water, and air-dry. A typical yield for this step is approximately 59%.[10]

Senior Application Scientist's Note: The aminolysis of an ester with a primary amine is a straightforward and efficient method for amide formation. Ensuring an adequate excess of methylamine can help drive the reaction to completion. The purity of the N,N'-dimethyloxamide at this stage is crucial for the success of the subsequent chlorination step.

Step 2: Synthesis of 5-chloro-1-methylimidazole

-

In a conical flask, carefully mix N,N'-dimethyloxamide with phosphorus pentachloride (PCl5). A molar ratio of approximately 1:1.8 (N,N'-dimethyloxamide to PCl5) is recommended.[10]

-

A brown-colored product, 5-chloro-1-methylimidazole, will begin to form. The reaction is exothermic and should be handled with care.

-

Immerse the reaction flask in a hot water bath for approximately 12 hours to ensure the reaction goes to completion.[9]

-

After cooling, neutralize the reaction mixture with a 10% sodium hydroxide solution.

-

Extract the 5-chloro-1-methylimidazole from the aqueous layer using chloroform.

-

Distill the chloroform to obtain the crude 5-chloro-1-methylimidazole.

Senior Application Scientist's Note: Phosphorus pentachloride is a powerful chlorinating agent. This step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The neutralization step is critical to remove any unreacted PCl5 and acidic byproducts. Multiple extractions with chloroform will maximize the yield of the imidazole product.

Step 3: Synthesis of 5-chloro-1-methyl-4-nitroimidazole

-

In a three-necked flask equipped with a magnetic stirrer, add concentrated sulfuric acid (98.3%) and cool to 0°C using an ice-water bath.[11]

-

Slowly add 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 15°C.[11]

-

After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55°C. Maintain this temperature for 7 hours.[11]

-

After the reaction, cool the mixture and carefully pour it into ice water.[11]

-

Extract the product with chloroform.[11]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[11]

-

Remove the majority of the chloroform by distillation.

-

Add petroleum ether to the concentrated solution to precipitate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole.[11]

-

Isolate the product by suction filtration and dry. The expected yield is approximately 93% with a purity of over 99% (as determined by HPLC).[11]

Senior Application Scientist's Note: The nitration of the imidazole ring is a classic electrophilic aromatic substitution. The use of a mixture of nitric acid (in the form of the nitrate salt) and sulfuric acid generates the nitronium ion (NO2+), which is the active electrophile. Careful temperature control is paramount to prevent unwanted side reactions and ensure a high yield of the desired 4-nitro isomer. The workup procedure is designed to efficiently isolate and purify the final product.

Applications in Research and Drug Development

5-chloro-1-methyl-4-nitroimidazole is a versatile compound with significant applications in both pharmaceutical synthesis and as a research tool.

Key Intermediate in the Synthesis of Azathioprine

The most prominent application of 5-chloro-1-methyl-4-nitroimidazole is as a crucial intermediate in the synthesis of the immunosuppressive drug, azathioprine.[7][11] Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine, which in turn interferes with DNA synthesis, thereby suppressing the immune system.[7]

Caption: Mechanism of action of nitroimidazole antimicrobial agents.

3.2.1. Protocol for In Vitro Antifungal and Antibacterial Activity Screening

The following is a generalized protocol for evaluating the antimicrobial activity of 5-chloro-1-methyl-4-nitroimidazole using a broth microdilution method.

-

Preparation of Microbial Inoculum:

-

Culture the desired bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) in appropriate broth media overnight at their optimal growth temperatures.

-

Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Include positive controls (microbes in broth without the test compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the respective microorganisms for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Senior Application Scientist's Note: The choice of solvent for the test compound is critical to ensure it does not interfere with microbial growth. DMSO is a common choice but should be used at a final concentration that is non-toxic to the microorganisms. It is also important to run a solvent control. The McFarland standard ensures a consistent starting inoculum density, which is crucial for the reproducibility of the results.

Application in Suzuki Coupling Reactions

5-chloro-1-methyl-4-nitroimidazole can be utilized as a substrate in Suzuki coupling reactions to synthesize a variety of 5-aryl-1-methyl-4-nitroimidazoles. [1][12]This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Caption: Suzuki coupling reaction workflow.

3.3.1. Detailed Protocol for Suzuki Coupling

The following protocol describes a general procedure for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with an arylboronic acid. [1]

-

In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole (1 equivalent), the desired arylboronic acid (1 equivalent), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (3 mol%), a base such as powdered potassium carbonate (2.5 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (1 equivalent). [1]2. Add water as the solvent and heat the mixture with stirring at 75-80°C for 5-8 hours. [1]3. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-4-nitroimidazole.

Senior Application Scientist's Note: The choice of palladium catalyst, base, and solvent can significantly impact the efficiency of the Suzuki coupling reaction. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial in aqueous media. It is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. The purification by column chromatography is a standard and effective method for isolating the desired product from the reaction mixture.

Safety and Handling

5-chloro-1-methyl-4-nitroimidazole is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. [] Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- Eriamiatoe, I.O., Owolabi, B.J., Mzozoyana, V., Ndibe, H.C., & Eriamiatoe, T. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.

-

Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. Retrieved from [Link]

-

Medscape. (2025). Vaginitis Medication: Nitroimidazoles, Antifungals, Antibiotics, Hormones. Retrieved from [Link]

-

Khan, M. S., & Akhter, M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2765.]([Link])

-

Wikipedia. (n.d.). Azathioprine. Retrieved from [Link]

- Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.

-

PubMed. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Retrieved from [Link]

-

Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

-

Apicule. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole (CAS No: 4897-25-0) API Intermediate Manufacturers. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Antifungal Properties of Some Nitroimidazole Derivatives. Retrieved from [Link]

-

PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. Retrieved from [Link]

Sources

- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]

- 4. The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole [ideas.repec.org]

- 5. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE [drugs.ncats.io]

- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 7. Azathioprine - Wikipedia [en.wikipedia.org]

- 8. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 9. lecturio.com [lecturio.com]

- 10. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

Comprehensive Physicochemical Profiling of 5-Chloro-4-nitro-1H-imidazole Powder: A Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of advanced organic synthesis and drug development, 5-chloro-4-nitro-1H-imidazole (CAS: 57531-38-1) serves as a highly critical intermediate. Widely utilized in the synthesis of active pharmaceutical ingredients (APIs)—including immunosuppressants and targeted radiosensitizers—its utility is deeply tied to its solid-state physical properties. For researchers and formulation scientists, mastering the physicochemical dynamics of this powder is not merely a matter of material handling; it is a prerequisite for optimizing reaction kinetics, ensuring batch-to-batch reproducibility, and validating molecular purity.

This whitepaper provides an authoritative, in-depth analysis of the physical properties of 5-chloro-4-nitro-1H-imidazole powder, bridging the gap between its molecular architecture and macroscopic behavior.

Molecular Architecture & Electronic Properties

To understand the physical behavior of 5-chloro-4-nitro-1H-imidazole powder, one must first analyze its electronic structure. The imidazole ring is inherently planar and aromatic, possessing an amphoteric nature that makes it susceptible to both electrophilic and nucleophilic interactions[1].

The physical properties of this specific derivative are heavily modulated by its substituents:

-

Inductive and Resonance Effects: The C5-chloro and C4-nitro groups exert profound electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly polarizes the imidazole ring, drawing electron density away from the N1-H bond and increasing its acidity (lowering the pKa)[1].

-

Intermolecular Hydrogen Bonding: Because the N1 position remains unsubstituted, the highly polarized N-H proton acts as a strong hydrogen bond donor, while the N3 lone pair acts as an acceptor. This facilitates an extensive, highly stable intermolecular hydrogen-bonding network in the solid state[1].

This robust hydrogen-bonded lattice directly dictates the compound's macroscopic physical properties. The causality is starkly evident when comparing its thermal behavior to its methylated analog. While 5-chloro-4-nitro-1H-imidazole exhibits an exceptionally high melting point of 260-261 °C, the N-methylated derivative (5-chloro-1-methyl-4-nitroimidazole)—which lacks the N-H hydrogen bond donor—melts at a drastically lower 148-150 °C[2]. This >110 °C differential is a direct quantitative measure of the lattice energy imparted by the N-unsubstituted hydrogen bonding.

Fig 1: Logical relationship between molecular structure and macroscopic physical properties.

Physicochemical Data Profile

The following table synthesizes the core quantitative physical properties and safety parameters of 5-chloro-4-nitro-1H-imidazole powder, providing a baseline for analytical verification.

Table 1: Core Physical & Chemical Properties

| Parameter | Value / Description |

| CAS Number | 57531-38-1 |

| Molecular Formula | C3H2ClN3O2 |

| Molecular Weight | 147.52 g/mol |

| Physical Form | Solid (Crystalline Powder) |

| Melting Point | 260 - 261 °C |

| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO); Slightly soluble in Methanol/Chloroform[2]; Poorly soluble in water. |

| Storage Conditions | 2-8 °C, kept in a tightly closed container under an inert atmosphere. |

Table 2: Safety & Handling Parameters

| Hazard Class | GHS Statements & Codes |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Codes | P261, P280, P305+P351+P338 (Wear protective gear; rinse cautiously if in eyes). |

| Signal Word | Warning |

Experimental Protocol: Self-Validating Recrystallization & Thermal Verification

To ensure the integrity of downstream syntheses, researchers must often purify commercial or crude batches of 5-chloro-4-nitro-1H-imidazole. The following step-by-step protocol is designed as a self-validating system : the success of the physical manipulation is directly proven by the final analytical thermal check.

Objective: To isolate high-purity 5-chloro-4-nitro-1H-imidazole powder and validate its crystalline integrity.

-

Step 1: Aprotic Dissolution

-

Action: Suspend 10 g of crude powder in a minimal volume of hot N,N-Dimethylformamide (DMF).

-

Causality: The strong intermolecular N-H...N hydrogen bonds make the powder poorly soluble in standard non-polar solvents[1]. Aprotic polar solvents like DMF aggressively compete for hydrogen bonding, disrupting the rigid crystal lattice and forcing endothermic dissolution.

-

-

Step 2: Hot Filtration

-

Action: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3).

-

Causality: This mechanically removes insoluble polymeric byproducts or environmental dust without allowing the target compound to prematurely crash out of the saturated solution.

-

-

Step 3: Controlled Nucleation

-

Action: Cool the filtrate gradually to room temperature, then incubate strictly at 2-8 °C for 12 hours.

-

Causality: Rapid cooling causes kinetic trapping of impurities and solvent molecules within the crystal lattice. Gradual cooling ensures thermodynamic control, promoting a uniform, high-purity crystalline powder habit.

-

-

Step 4: Vacuum Desiccation

-

Action: Isolate the crystals via vacuum filtration and dry in a vacuum oven at 60 °C for 24 hours.

-

Causality: Complete removal of residual solvent is critical. Trapped solvent acts as a plasticizer, disrupting the lattice and artificially depressing the melting point.

-

-

Step 5: Thermal Validation (The Self-Validating Step)

-

Action: Subject the dried powder to capillary melting point analysis.

-

Causality: A sharp melting point exactly at 260-261 °C serves as an absolute, self-contained validation of both chemical purity and ideal crystal lattice formation. Any deviation >1 °C indicates incomplete desiccation or disrupted hydrogen bonding due to persistent impurities.

-

Fig 2: Self-validating recrystallization workflow for high-purity powder isolation.

References

-

Thieme Connect. "Product Class 3: Imidazoles". Science of Synthesis. Available at:[Link]

Sources

solubility of 5-chloro-4-nitroimidazole in DMSO and methanol

An In-depth Technical Guide to the Solubility of 5-Chloro-4-nitroimidazole in DMSO and Methanol

Abstract

Solubility is a critical, often decisive, physicochemical property in the landscape of drug discovery and development. For researchers working with heterocyclic active pharmaceutical ingredients (APIs), such as those in the nitroimidazole class, a comprehensive understanding of their solubility in common laboratory solvents is fundamental to the success of in vitro assays, formulation development, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of 5-chloro-4-nitroimidazole in two pivotal solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical underpinnings of its solubility based on molecular structure, present available data, and deliver field-proven, step-by-step protocols for the accurate experimental determination of both thermodynamic and kinetic solubility. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and troubleshoot challenges related to the handling and application of this compound.

Introduction: The Central Role of Solubility in Preclinical Research

In the journey of a drug candidate from the bench to the clinic, solubility is a foundational parameter that dictates its fate. Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability, which can ultimately derail a promising therapeutic agent. Nitroimidazoles are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial and radiosensitizing properties.[1][2] 5-Chloro-4-nitroimidazole, the subject of this guide, is a member of this important class.

A precise understanding of its solubility in solvents like DMSO—the universal standard for compound storage and high-throughput screening—and methanol—a common solvent for analytical chemistry and extractions—is not merely academic.[3] It is a practical necessity for ensuring the accuracy, reproducibility, and relevance of experimental data.

A Note on the Investigated Compound

It is critical to establish clarity on the specific chemical entity. While this guide addresses "5-chloro-4-nitroimidazole," a thorough review of the scientific literature and chemical databases reveals that the vast majority of available physicochemical data pertains to its N-methylated analogue, 5-chloro-1-methyl-4-nitroimidazole (CAS No. 4897-25-0) .[1][3][4] Due to this availability, 5-chloro-1-methyl-4-nitroimidazole will be used as the reference compound for the quantitative data and physicochemical properties discussed herein. The principles and experimental methodologies detailed are directly applicable and readily adaptable for the non-methylated parent compound.

Physicochemical Characterization: Solute and Solvents

The interaction between a solute and a solvent is governed by their intrinsic molecular properties. Understanding these properties is the first step in predicting and interpreting solubility.

Table 1: Physicochemical Properties of 5-Chloro-1-methyl-4-nitroimidazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 4897-25-0 | [4] |

| Molecular Formula | C₄H₄ClN₃O₂ | [3] |

| Molecular Weight | 161.55 g/mol | [5] |

| Melting Point | 148-150 °C (lit.) | [1] |

| Appearance | White to pale yellow powder/crystal | [3] |

| SMILES | CN1C=NC(=C1Cl)[O-] | [6] |

| InChIKey | OSJUNMSWBBOTQU-UHFFFAOYSA-N |[6] |

Table 2: Key Properties of DMSO and Methanol

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

|---|---|---|

| Formula | (CH₃)₂SO | CH₃OH |

| Molecular Weight | 78.13 g/mol | 32.04 g/mol |

| Boiling Point | 189 °C | 64.7 °C |

| Solvent Type | Polar Aprotic | Polar Protic |

| Dielectric Constant | ~47 | ~33 |

| Hydrogen Bond | Acceptor | Donor & Acceptor |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a robust framework for predicting solubility. This involves analyzing the polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvents.

Expected Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3] Its high dielectric constant and strong dipole moment, centered on the sulfoxide bond, make it exceptionally effective at solvating polar molecules. For 5-chloro-1-methyl-4-nitroimidazole, several factors suggest high solubility in DMSO:

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The imidazole ring itself possesses a significant dipole moment. DMSO can effectively stabilize these polar regions.

-

Hydrogen Bond Acceptance: While the N-methylated compound lacks a hydrogen bond donor, the nitro group's oxygen atoms and the imidazole ring's nitrogen atoms can act as hydrogen bond acceptors. DMSO, however, primarily acts as a strong hydrogen bond acceptor, which may be less critical here than its powerful dipolar interactions.

-

Causality: DMSO's large dipole moment allows it to disrupt the crystal lattice of the solid compound effectively. Its ability to surround and stabilize the individual solute molecules prevents them from re-aggregating, leading to high solubility. This makes DMSO the solvent of choice for preparing high-concentration stock solutions for biological screening.

Expected Solubility in Methanol (MeOH)

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its smaller size and lower boiling point distinguish it from DMSO.

-

Polarity and Hydrogen Bonding: Methanol's polarity is sufficient to interact favorably with the polar nitro group and imidazole ring. Crucially, its hydroxyl group (-OH) can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, while its oxygen can act as a hydrogen bond acceptor. This dual capability facilitates strong solute-solvent interactions.

-

Qualitative Data: Chemical suppliers often provide qualitative solubility information. For the related compound, 5-chloro-1-methyl-4-nitroimidazole, it is sometimes listed as "slightly soluble" in methanol, suggesting that while it does dissolve, it may be less effective than DMSO for achieving high concentrations.

-

Causality: The hydrogen bonding network of methanol must be disrupted to accommodate the solute molecules. While methanol can form strong hydrogen bonds with the solute, the energy cost of breaking its own solvent-solvent interactions might be higher than for DMSO, potentially leading to lower overall solubility compared to DMSO.

Quantitative Solubility Data

A critical aspect of scientific integrity is the reliance on empirical data. However, direct, peer-reviewed quantitative solubility data for 5-chloro-1-methyl-4-nitroimidazole in pure DMSO or methanol is not widely available in the public domain. The data that does exist is often from high-throughput screening efforts in aqueous buffers.

Table 3: Publicly Available Experimental Solubility Data for 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0)

| Solvent/Medium | Temperature | Method | Solubility Value | Source |

|---|

| Aqueous Buffer (pH 7.4) | Not Specified | Not Specified | >24.2 µg/mL |[6] |

This value, equivalent to >0.15 mM, provides a baseline for aqueous solubility but does not directly inform on the limits in pure organic solvents. For drug discovery, solubility in pure DMSO is often expected to be in the high mM range (e.g., >10 mM) to be suitable for stock solutions. The lack of public data underscores the necessity for researchers to perform their own determinations using standardized protocols.

Experimental Protocols for Accurate Solubility Determination

To address the data gap, we provide two gold-standard, self-validating protocols. The choice between them depends on the research stage: the thermodynamic method is crucial for late-stage development and formulation, while the kinetic method is ideal for early-stage, high-throughput screening.[7][8]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of the most stable crystalline form of the compound.[9]

Objective: To determine the maximum concentration of 5-chloro-4-nitroimidazole that can be dissolved in DMSO and methanol at equilibrium at a specified temperature.

Materials:

-

5-chloro-4-nitroimidazole (solid powder, high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

2 mL glass vials with screw caps

-

Orbital shaker or vial rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

HPLC-UV system

Step-by-Step Methodology:

-

Preparation: Label two sets of vials (one for DMSO, one for methanol), with at least three replicates for each solvent.

-

Addition of Compound: Add an excess amount of solid 5-chloro-4-nitroimidazole to each vial. "Excess" is critical; a good starting point is 5-10 mg. The goal is to have visible, undissolved solid at the end of the experiment.

-

Addition of Solvent: Accurately pipette 1.0 mL of the respective solvent (DMSO or methanol) into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C). Allow them to agitate for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Causality Check: It is vital not to disturb the solid pellet. Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles that could falsely elevate the measured concentration.

-

Quantification:

-

Prepare a calibration curve using known concentrations of 5-chloro-4-nitroimidazole dissolved in the respective solvent.

-

Dilute the filtered saturated solution with the appropriate solvent to bring it within the linear range of the calibration curve.

-

Analyze the diluted samples and standards by HPLC-UV. The UV wavelength should be set to the λ_max of the compound.

-

-

Calculation: Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This high-throughput method measures the concentration at which a compound precipitates when an aqueous buffer is added to its DMSO stock solution. It is a measure of apparent solubility under non-equilibrium conditions.

Objective: To rapidly determine the apparent solubility limit of 5-chloro-4-nitroimidazole in an aqueous buffer.

Materials:

-

10 mM stock solution of 5-chloro-4-nitroimidazole in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance (turbidity)

-

Multichannel pipettes

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution (1:2 or 1:3) of the 10 mM stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Buffer Dispensing: In a separate 96-well clear plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding well of the PBS plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%. Causality Check: This step rapidly changes the solvent environment from organic to aqueous, which can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm (e.g., 620 nm). An increase in absorbance relative to buffer-only controls indicates light scattering from precipitated particles.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Caption: High-Throughput Workflow for Kinetic Solubility Assessment.

Conclusion and Field-Proven Insights

While publicly available quantitative data on the is limited, a thorough analysis of its molecular structure and the properties of the solvents allows for robust theoretical predictions. It is expected to exhibit high solubility in DMSO, making it an ideal solvent for preparing concentrated stock solutions for research purposes. Its solubility in methanol is likely to be lower but still significant, positioning methanol as a suitable solvent for analytical dilutions and certain extraction processes.

The absence of extensive public data is not a barrier but a call to action for rigorous experimental determination. The detailed shake-flask and turbidimetric protocols provided in this guide offer researchers the necessary tools to generate reliable, publication-quality solubility data. By grounding experimental work in the sound theoretical principles and methodologies outlined here, scientists in drug discovery and development can ensure the integrity of their results and make confident, data-driven decisions in advancing novel therapeutic agents.

References

-

In Vitro ADME Solutions. Kinetic Solubility - In Vitro Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Journal of Chemical Society of Nigeria. [Link]

-

PubChem. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Link]

Sources

- 1. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 2. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. 5-Chloro-1-methyl-4-nitroimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. inventivapharma.com [inventivapharma.com]

- 8. evotec.com [evotec.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

5-chloro-4-nitroimidazole melting point and thermal stability

An In-Depth Technical Guide to the Physicochemical Profiling of 5-Chloro-4-Nitroimidazole[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermal properties of 5-chloro-4-nitroimidazole (also referred to as 4-chloro-5-nitroimidazole due to annular tautomerism).[1] While often overshadowed by its N-methylated derivative (a key intermediate in azathioprine synthesis), the parent N-H heterocycle exhibits distinct physicochemical behavior governed by strong intermolecular hydrogen bonding.[1]

This document details the melting point, thermal stability thresholds, and decomposition mechanisms of the compound.[2][3] It is designed for researchers requiring precise data for characterization, quality control, or synthetic planning.[1]

Physicochemical Profile & Melting Point Analysis

The thermal behavior of 5-chloro-4-nitroimidazole is defined by its ability to form hydrogen-bonded networks in the solid state, leading to a significantly higher melting point compared to its N-alkylated analogs.[1]

Core Data Summary

| Property | Value / Range | Method / Source |

| Compound Name | 5-Chloro-4-nitroimidazole (Tautomer: 4-Chloro-5-nitroimidazole) | IUPAC |

| CAS Registry | 57531-38-1 (Primary N-H form) | Chemical Abstracts Service |

| Melting Point | 260 – 261 °C | Experimental (Capillary) [1, 2] |

| Appearance | White to pale yellow crystalline solid | Visual Inspection |

| Molecular Weight | 147.52 g/mol | Calculated |

Comparative Thermal Analysis (Tautomer vs. Derivative)

It is critical to distinguish the parent compound from its commercially ubiquitous derivative, 5-chloro-1-methyl-4-nitroimidazole (CMNI).[1] The methylation of the ring nitrogen disrupts the intermolecular H-bond network, resulting in a drastic depression of the melting point.

| Compound | Structure | Melting Point (°C) | Thermal Event |

| 5-Chloro-4-nitroimidazole | N-H (Parent) | 260 – 261 °C | Melting with potential decomposition |

| 5-Chloro-1-methyl-4-nitroimidazole | N-Me (Derivative) | 148 – 150 °C | Clean melting; decomp >300°C |

Expert Insight: If your sample melts between 145–150°C, you are likely working with the N-methyl derivative (CAS 4897-25-0), not the parent 5-chloro-4-nitroimidazole.[1] Verify structure via 1H-NMR (absence of N-Me singlet at ~3.7 ppm confirms the parent).[1]

Thermal Stability & Decomposition Mechanisms[2][3][5][6][7]

Nitroimidazoles are energetic materials.[1] Their thermal stability is limited by the bond dissociation energy of the C-NO2 bond.[1] Understanding the decomposition pathway is vital for safety and process engineering.[3]

Decomposition Pathway

The thermal degradation of 5-chloro-4-nitroimidazole typically follows a radical mechanism initiated by nitro group homolysis, leading to ring fragmentation and the release of toxic nitrogen oxides (

Figure 1: Proposed thermal decomposition pathway. The high melting point of the N-H parent places the melting event dangerously close to the decomposition onset temperature.

Energetic Considerations

-

Decomposition Onset: Thermal analysis (TGA/DSC) of analogous nitroimidazoles suggests decomposition often begins immediately upon or slightly after melting.

-

Hazard Class: While not typically classified as a primary explosive, the compound possesses high nitrogen content and oxygen balance properties that warrant handling as a potentially energetic material .

-

Safety Threshold: Process temperatures should be maintained at least 20°C below the melting point (<240°C) to prevent runaway decomposition.

Experimental Protocols

To ensure data integrity and safety, the following protocols are recommended for characterizing this compound.

Melting Point Determination (Capillary Method)

-

Objective: Accurate determination of MP while monitoring for decomposition (discoloration/gas evolution).

-

Equipment: Buchi Melting Point apparatus (or equivalent) with oil bath backup.

Protocol:

-

Preparation: Dry the sample in a vacuum desiccator over

for 24 hours to remove solvent inclusions which can depress MP. -

Loading: Pack 2-3 mm of sample into a clean glass capillary. Ensure tight packing by tapping.[1]

-

Ramp 1 (Fast): Heat at 10°C/min to 240°C to estimate the onset.

-

Ramp 2 (Precise): Cool to 230°C. Resume heating at 1.0°C/min .

-

Observation: Record the temperature of the first liquid droplet (Meniscus Point) and the temperature where the solid is completely clear (Clear Point).

-

Warning Sign: If the sample turns brown or evolves gas bubbles before melting, record as "Decomposition Point" (

) rather than Melting Point.

-

Thermal Stability Assessment (DSC/TGA Workflow)

Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis. For nitroimidazoles, a "Mixed" result is most common, where melting is immediately followed by exothermic decomposition.[1]

Safety & Handling Guidelines

-

Thermal Hazard: Do not heat bulk quantities (>1g) above 200°C without blast shielding.[1]

-

Incompatibility: Avoid contact with strong bases or reducing agents (e.g., hydrazine, metal hydrides) at elevated temperatures, as these can catalyze explosive decomposition.

-

Storage: Store at 2-8°C in an inert atmosphere. The compound is stable at room temperature but sensitive to light and moisture over long durations.

References

-

Sigma-Aldrich (Merck KGaA). (2024).[1] Product Specification: 5-Chloro-4-nitro-1H-imidazole (CAS 57531-38-1).[1][4][5][6] Retrieved from [1]

-

GuideChem. (2024).[1] Chemical Properties of 1H-Imidazole, 5-chloro-4-nitro-. Retrieved from

-

BenchChem. (2025).[1][3] Synthesis and Properties of 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from

-

National Institutes of Health (NIH). (2019).[1] Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. Retrieved from

Sources

- 1. 5-Chloro-1-methyl-4-nitroimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 696-23-1 | 2-Methyl-5-nitro-1H-imidazole | Morinidazole Related | Ambeed.com [ambeed.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Chloro-4-nitro-1H-imidazole | 57531-38-1 [sigmaaldrich.cn]

The Ionization Dynamics of 5-Chloro-4-nitro-1H-imidazole: A Comprehensive Guide to pKa Profiling and Pharmacokinetic Implications

Executive Summary

For researchers and drug development professionals, understanding the precise ionization state of an active pharmaceutical ingredient (API) is non-negotiable. The acid dissociation constant (pKa) dictates solubility, membrane permeability, target binding affinity, and overall pharmacokinetics. This whitepaper provides an in-depth technical analysis of the pKa values associated with the nitrogen atoms of 5-chloro-4-nitro-1H-imidazole . By dissecting the mechanistic causality of its electronic substituents and providing a self-validating experimental protocol for pKa determination, this guide serves as an authoritative resource for structural chemists and pharmacokineticists.

Structural and Electronic Fundamentals: The Causality of pKa Shifts

To understand the pKa of 5-chloro-4-nitro-1H-imidazole, we must first analyze the dual nature of the imidazole ring's nitrogen atoms. The unsubstituted imidazole core contains two distinct nitrogens:

-

N1 (Pyrrole-like): Contains a hydrogen atom. It can undergo deprotonation to form an imidazolide anion. The pKa of this proton is typically very high (~14.5).

-

N3 (Pyridine-like): Contains a lone pair of electrons orthogonal to the pi-system. It can undergo protonation to form an imidazolium cation. The pKa for this conjugate acid is approximately 6.95[1].

The Mechanistic Impact of Substituents

When designing nitroimidazole-based anti-infective or radiotherapeutics, functional groups are added to tune the molecule's redox potential and lipophilicity. However, these groups drastically alter the electron density of the ring:

-

The 4-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWG), exerting both strong inductive (-I) and resonance (-M) effects. By pulling electron density away from the ring, it highly stabilizes the negatively charged imidazolide anion, dropping the N1 deprotonation pKa from ~14.5 down to 8.31[2]. Conversely, it destabilizes the positively charged imidazolium cation, dropping the N3 protonation pKa to approximately 2.13[3].

-

The 5-Chloro Group (-Cl): Halogens exert a strong inductive electron-withdrawing effect (-I) that outweighs their weak resonance donation (+M). The addition of a chlorine atom at the C5 position further depletes electron density from the N1 and N3 atoms.

Caption: Logic flow of electronic substituent effects on imidazole pKa values.

Quantitative pKa Profiling

To contextualize the acidity of 5-chloro-4-nitro-1H-imidazole, we must benchmark it against its structural precursors. The table below summarizes the quantitative shift in pKa values driven by sequential functionalization.

| Compound | N1 Deprotonation pKa (Anion Formation) | N3 Protonation pKa (Cation Formation) | Primary Electronic Effect |

| 1H-Imidazole | ~ 14.5 | 6.95[1] | Baseline (Aromatic stabilization) |

| 4-Nitro-1H-imidazole | 8.31 ± 0.10[2] | ~ 2.13[3] | Strong -I, Strong -M |

| 5-Chloro-1H-imidazole | ~ 11.0 | ~ 4.5 | Strong -I, Weak +M |

| 5-Chloro-4-nitro-1H-imidazole | ~ 6.0 - 6.5 (Estimated) | < 1.0 (Estimated) | Synergistic -I and -M withdrawal |

Note: The N3 protonation pKa for 5-chloro-4-nitro-1H-imidazole is so low that the molecule will not protonate under any standard physiological or pharmaceutical formulation conditions.

Experimental Determination Methodology: A Self-Validating Protocol

Because the N1 deprotonation pKa of 5-chloro-4-nitro-1H-imidazole falls within the UV-active range and involves a significant chromophoric shift (due to the nitro group's conjugation with the ring), UV-Vis Spectrophotometric Titration is the gold standard for empirical determination.

This protocol is designed as a self-validating system : the presence of sharp isosbestic points in the spectral overlay guarantees that the absorbance changes are strictly due to a two-state acid-base equilibrium, ruling out compound degradation or precipitation.

Step-by-Step Methodology

Step 1: Buffer and Ionic Strength Preparation

-

Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 2.0 to 10.0.

-

Standardize the ionic strength to 0.15 M using Potassium Chloride (KCl) to mimic physiological blood plasma conditions.

Step 2: Analyte Dissolution

-

Dissolve 5-chloro-4-nitro-1H-imidazole in a minimal volume of HPLC-grade DMSO (final assay concentration of DMSO must be <1% v/v to prevent dielectric constant artifacts).

-

Dilute into the prepared aqueous buffers to achieve a final analyte concentration of approximately

M.

Step 3: Spectrophotometric Titration

-

Using a dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C), record the absorption spectra from 200 nm to 450 nm for each pH solution.

-

Simultaneously measure the exact pH of each cuvette solution using a highly calibrated glass micro-electrode.

Step 4: Isosbestic Point Validation (The Trust Mechanism)

-

Overlay all acquired spectra. Identify the isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

-

Causality Check: If the isosbestic points drift, the molecule is likely undergoing nucleophilic aromatic substitution (e.g., hydroxide displacing the C5-chloro group) rather than simple deprotonation. Discard data and utilize a faster flow-injection analysis method.

Step 5: Non-Linear Regression Analysis

-

Select the wavelength of maximum absorbance difference (

) between the fully protonated (neutral) and fully deprotonated (anionic) species. -

Plot Absorbance vs. pH.

-

Fit the data to the Henderson-Hasselbalch derived non-linear regression equation to extract the precise pKa.

Caption: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Implications in Drug Development

The pKa of an API is not merely a physicochemical statistic; it is the driving force behind its biological efficacy. For 5-chloro-4-nitro-1H-imidazole, the estimated N1 pKa of ~6.0 - 6.5 has profound implications:

-

Ion Trapping and Permeability: At a physiological pH of 7.4, the environmental pH is roughly 1 unit higher than the compound's pKa. According to the Henderson-Hasselbalch equation, this dictates that approximately 90% of the drug will exist in the ionized (anionic) state. While the neutral 10% can passively diffuse across lipophilic cell membranes, the anionic form cannot. As the neutral form enters the cell, Le Chatelier's principle drives the re-equilibration of the extracellular pool, allowing continuous, albeit rate-limited, cellular uptake.

-

Redox Activation: Nitroimidazoles are typically prodrugs that require enzymatic reduction (e.g., by ferredoxin in anaerobic bacteria) to form reactive radical species[3]. The electron-withdrawing chlorine atom not only lowers the pKa but also lowers the reduction potential, making the nitro group easier to reduce. This increases the compound's potency against anaerobic pathogens but may also narrow its therapeutic index by increasing off-target mammalian cytotoxicity.

References

-

4-Nitroimidazole - Physico-chemical Properties. ChemBK. Available at: [Link]

Sources

biological activity of 5-chloro-4-nitroimidazole derivatives

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 5-Chloro-4-nitroimidazole Derivatives

Executive Summary

The 5-nitroimidazole scaffold is a highly versatile pharmacophore embedded in numerous antimicrobial, antiprotozoal, and antineoplastic agents. Among its derivatives, 5-chloro-4-nitroimidazole and its structural isomers (such as 2-chloro-4-nitroimidazole) stand out due to the unique interplay between the electron-withdrawing nitro group and the highly reactive halogen substituent. This guide provides an authoritative analysis of the biological mechanisms, structure-activity relationships (SAR), and synthetic protocols surrounding these compounds, designed for researchers and drug development professionals.

Mechanisms of Biological Activity

The biological efficacy of chloro-nitroimidazoles is primarily dictated by their ability to act as prodrugs. Their activation relies on the thermodynamic logic of midpoint redox potentials (

Antimicrobial and Antineoplastic Reductive Activation

In anaerobic or microaerophilic environments (e.g., within pathogenic bacteria, protozoa, or hypoxic tumor microenvironments), the nitro group undergoes a step-wise reduction. Low-potential electron donors, such as pyruvate:ferredoxin oxidoreductase (PFOR), transfer electrons to the nitroimidazole core[1].

-

One-Electron Reduction: The prodrug is reduced to a highly reactive nitro radical anion (

). -

Futile Cycling: In the presence of oxygen (normoxic healthy cells),

outcompetes the nitro group for the electron, regenerating the parent prodrug and producing reactive oxygen species (ROS). This "futile cycling" ensures the drug remains selectively toxic to hypoxic or anaerobic cells[1]. -

Covalent DNA Damage: Further reduction yields nitroso (

) and hydroxylamine (

Immunosuppressive and Targeted Anticancer Pathways

Beyond direct DNA damage, specific derivatives exhibit targeted biological activities. 5-Chloro-1-methyl-4-nitroimidazole has been shown to block the activity of the HER2 protein, inhibiting tumor growth in breast cancer models[4]. Furthermore, it inhibits the proliferation of T cells and B cells, forming the mechanistic basis for its use as the direct precursor to the immunosuppressive drug Azathioprine [4][5].

Figure 1: Reductive activation pathway of nitroimidazoles leading to DNA damage and cell death.

Quantitative Structure-Activity Relationship (SAR) Data

The positioning of the chloro and nitro groups on the imidazole ring drastically alters the compound's reactivity and downstream pharmaceutical application. The table below summarizes the core SAR data for key derivatives.

| Compound | Substitution Pattern | Primary Biological Application | Key Mechanism of Action | Downstream Drug / Derivative |

| 5-Chloro-1-methyl-4-nitroimidazole | 1-Methyl, 4-Nitro, 5-Chloro | Immunosuppressive, Anticancer | HER2 blockade, T/B cell inhibition, Purine synthesis inhibition (via metabolite) | Azathioprine[5][6] |

| 2-Chloro-4-nitroimidazole | 2-Chloro, 4-Nitro | Antitubercular | Mycolic acid synthesis inhibition, NO release | Delamanid[7][8] |

| 5-Iodo-4-nitro-1H-imidazole | 4-Nitro, 5-Iodo | Antimicrobial, Antitumor | Reductive activation, DNA strand breakage | Various investigative agents |

Synthetic Workflows and Pharmaceutical Intermediates

The chemical reactivity of chloro-nitroimidazoles is dominated by the electron-deficient core, making the halogen substituent an excellent leaving group for nucleophilic aromatic substitution (

-

Azathioprine Synthesis: 5-Chloro-1-methyl-4-nitroimidazole undergoes condensation with 6-mercaptopurine. The chloro group is displaced, linking the imidazole ring to the purine base[5].

-

Delamanid Synthesis: 2-Chloro-4-nitroimidazole undergoes an epoxide condensation to form the complex bicyclic structure of Delamanid, a critical drug for multidrug-resistant tuberculosis (MDR-TB)[7].

Figure 2: Synthetic pathways of chloro-nitroimidazole intermediates for Azathioprine and Delamanid.

Experimental Methodologies

Protocol 1: Controlled Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

Causality & Rationale: Traditional mixed-acid nitration of imidazoles is highly exothermic and poorly regioselective. By first converting 5-chloro-1-methylimidazole into a stable nitrate salt, the subsequent nitration in sulfuric acid proceeds with strict thermal control, preventing runaway reactions and maximizing the yield of the 4-nitro isomer[6].

Step-by-Step Procedure:

-

Salt Formation: Equip a 250 mL three-necked flask with an azeotropic dehydration apparatus. Add 24 g of 5-chloro-1-methylimidazole and 72 mL of toluene. Cool to 10°C.

-

Slowly add 15 mL of 65%

dropwise. -

Heat the mixture to 120°C to reflux the toluene, driving off water via azeotropic distillation. Cool to room temperature and collect the white crystalline 5-chloro-1-methylimidazole nitrate via filtration.

-

Nitration: In a separate 100 mL flask, cool 25.0 mL of 98.3%

to 0°C. -

Add 19.2 g of the synthesized nitrate salt in 6 discrete portions, ensuring the internal temperature remains strictly below 15°C to prevent oxidative degradation.

-

Warm the solution to room temperature, then heat to 55°C for 7 hours.

-

Quenching & Extraction: Pour the mixture over 150 mL of crushed ice. Extract the aqueous phase with chloroform (

mL, -

Dry the organic phase over anhydrous

, concentrate under vacuum, and precipitate the final product using petroleum ether. -

Self-Validation: Confirm the structure via

NMR (

Protocol 2: In Vitro Reductive Activation and DNA Cleavage Assay

Causality & Rationale: To prove that the biological activity stems from the reductive intermediates (and not the parent prodrug), high-resolution coulometry coupled with viscometric DNA analysis is used. As the drug is electrolytically reduced, the generation of strand breaks in the DNA reduces the molecular weight of the polymer, which is physically measured as a drop in solution viscosity[2][3].

Step-by-Step Procedure:

-

Preparation: Prepare a 100

solution of 5-chloro-4-nitroimidazole in a deoxygenated phosphate buffer (pH 7.0). Add purified Escherichia coli double-stranded DNA to a final concentration of 100 -

Electrolytic Reduction: Transfer the solution to a sealed, anaerobic coulometric cell equipped with a mercury pool cathode and a platinum wire anode.

-

Apply a constant potential (typically

mV to -

Viscometric Monitoring: Continuously flow the reacting solution through a capillary viscometer maintained at 25°C.

-

Self-Validation: Record the specific viscosity (

) over time. A linear decrease in

Conclusion

The 5-chloro-4-nitroimidazole class represents a triumph of rational drug design. By leveraging the specific redox potentials of anaerobic pathogens and the hypoxic environments of tumors, these compounds act as highly targeted prodrugs. Furthermore, their predictable synthetic behavior—specifically their utility in

References

-

The mechanism of nitroimidazole damage to DNA: coulometric evidence. PubMed (NIH). Available at: [Link]

-

DNA damage induced by reduced nitroimidazole drugs. PubMed (NIH). Available at:[Link]

-

Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy (Oxford Academic). Available at: [Link]

-

SYNTHESIS OF THE AZATHIOPURINE ANALOGS. Heterocycles (CLOCKSS). Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 5-Chloro-1-methylimidazole nitrate | 4531-53-7 | Benchchem [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]

- 9. 4-chloro-1-methyl-5-nitro-1H-imidazole | 4897-31-8 | Benchchem [benchchem.com]

Methodological & Application

synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole

An Application Note for the High-Yield Synthesis of 5-chloro-1-methyl-4-nitroimidazole

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a critical intermediate in the production of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1][2] The described method is a robust, high-yield, two-step process that proceeds via a stable nitrate salt intermediate. This approach, adapted from patented industrial methods, offers significant advantages over traditional mixed-acid nitration by improving safety, increasing yield and purity, and reducing the emission of hazardous nitrogen oxide gases.[3] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Scientific Principle

The nitration of imidazole rings is a cornerstone of heterocyclic chemistry, enabling the production of valuable synthons for drug discovery. 5-chloro-1-methyl-4-nitroimidazole is a key building block, and its efficient synthesis is of considerable interest.[4][5][6] Traditional methods often employ a direct nitration of 5-chloro-1-methylimidazole using a mixture of concentrated nitric and sulfuric acids.[7][8] However, these reactions can be violent, difficult to control, and often result in lower yields and the formation of undesirable byproducts and toxic fumes.[3][9]

The protocol detailed herein circumvents these issues by adopting a two-stage strategy:

-

Salification: 5-chloro-1-methylimidazole is first converted to its nitrate salt. This is achieved by reacting it with nitric acid in a toluene medium, followed by azeotropic dehydration to remove water and drive the reaction to completion.[3][10][11] This step produces a stable, solid intermediate that is easier and safer to handle than concentrated nitric acid.

-

Nitration: The isolated 5-chloro-1-methylimidazole nitrate salt is then carefully introduced into concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitrate salt to generate the essential electrophile, the nitronium ion (NO₂⁺), in a controlled manner. This ion then attacks the electron-rich imidazole ring at the C4 position to yield the final product.[10]

This method consistently produces the desired product in high yield (>93%) and purity (>99%), making it highly suitable for both laboratory-scale and industrial production.[1][3]

Experimental Workflow and Data

The overall synthetic process is visualized in the workflow diagram below.

Caption: High-level workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data from two successful syntheses based on the described protocol.[1][3]

| Parameter | Example 1 | Example 2 |

| Starting Material (Nitrate Salt) | 19.2 g | 25.0 g |

| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |

| Initial Reaction Temperature | 0 °C | 0 °C |

| Max Temp. During Addition | < 15 °C | < 15 °C |

| Reaction Temperature | 55 °C | 55 °C |

| Reaction Time | 7 hours | 7 hours |

| Chloroform (Initial Extraction) | 150 mL | 195 mL |

| Petroleum Ether (Crystallization) | 76 mL | 99 mL |

| Product Weight | 16.1 g | 21.0 g |

| Yield | 93.2% | 93.3% |

| Purity (HPLC) | 99.3% | 99.4% |

| Melting Point | 146 °C - 148 °C | 146 °C - 148 °C |

Product Characterization

The final product, 5-chloro-1-methyl-4-nitroimidazole, is a white crystalline solid.[3] Its identity can be confirmed by standard analytical techniques.

-

¹H NMR (500 MHz, DMSO-d₆): δ: 8.012 (s, 1H), 3.735 (s, 3H).[3]

Detailed Experimental Protocols

CRITICAL SAFETY NOTE: This procedure involves highly corrosive and oxidizing acids.[15][16] All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves, is mandatory.[17][18]

Part A: Synthesis of 5-chloro-1-methylimidazole nitrate

This protocol details the formation of the nitrate salt intermediate.[10][11]

Materials:

-

5-chloro-1-methylimidazole (30g)

-

Toluene (90 mL)

-

65% Nitric Acid (18.8 mL)

-

Acetone (for washing)

-

Ice-water bath

Equipment:

-

250 mL three-necked flask

-

Azeotropic dehydration apparatus (e.g., Dean-Stark trap)

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

Procedure:

-

Equip a 250 mL three-necked flask with a mechanical stirrer and an azeotropic dehydration apparatus.

-

Add 30g of 5-chloro-1-methylimidazole and 90 mL of toluene to the flask.

-

Begin stirring and cool the mixture to approximately 10°C using an ice-water bath.

-

Slowly add 18.8 mL of 65% nitric acid dropwise to the cooled mixture. Maintain the temperature during addition.

-

Once the addition is complete, remove the ice bath and gradually heat the mixture to 120°C to reflux the toluene.

-

Continue the azeotropic dehydration until all water has been removed from the reaction mixture (as observed in the trap).

-

Cool the mixture to room temperature, which will cause the nitrate salt to precipitate.

-

Collect the white crystalline product by suction filtration, wash with a small amount of cold acetone, and dry. The expected yield is approximately 98.5%.[3]

Part B: Synthesis of 5-chloro-1-methyl-4-nitroimidazole

This protocol describes the final nitration step.[1][3][10]

Materials:

-

5-chloro-1-methylimidazole nitrate (25.0g, from Part A)

-

Concentrated (98.3%) Sulfuric Acid (27.2 mL)

-

Chloroform (for extraction)

-

Petroleum Ether (for crystallization)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice water

Equipment:

-

250 mL three-necked flask

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Suction filtration apparatus

Procedure:

-

Add 27.2 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a magnetic stirrer.

-

Cool the sulfuric acid to 0°C in an ice-water bath.

-

CAUTION: EXOTHERMIC. In 6-8 small portions, carefully add the 25.0g of 5-chloro-1-methylimidazole nitrate to the cold, stirring sulfuric acid. The temperature of the reaction mixture must be kept below 15°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature naturally.

-

Slowly heat the mixture to 55°C and maintain this temperature for 7 hours to ensure the reaction goes to completion.

-

After 7 hours, cool the reaction mixture back to room temperature.

-

CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture into 195 mL of ice water with vigorous stirring.

-

Transfer the resulting aqueous solution to a separatory funnel and extract with 195 mL of chloroform.

-

Separate the organic layer. Extract the aqueous layer again with two additional 52 mL portions of chloroform.

-

Combine all organic phases and dry over 7.5g of anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the majority of the chloroform by distillation or rotary evaporation.

-

Add 99 mL of petroleum ether to the concentrated organic phase to precipitate the white crystalline product.

-

Isolate the product by suction filtration, wash with a small amount of cold petroleum ether, and dry in an oven or vacuum desiccator. The expected yield is approximately 93.3%.[3]

Safety and Hazard Management

-

Mixed Acids: The combination of nitric and sulfuric acids, even when generated in situ, is highly corrosive, a strong oxidizer, and can react violently with organic materials.[9][19] It causes severe burns to skin and eyes and lung damage upon inhalation.[15] Always handle in a fume hood with appropriate PPE.

-

Quenching: The process of pouring the acidic reaction mixture into ice water is highly exothermic and can cause spattering.[9] This must be done slowly, with efficient stirring, and behind a safety shield.

-